molecular formula C34H28N2O8S3 B236268 Emethallicin D CAS No. 126399-02-8

Emethallicin D

Cat. No. B236268
CAS RN: 126399-02-8
M. Wt: 688.8 g/mol
InChI Key: PKNBNLAMHBXNTK-CQYRBGJRSA-N
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Description

Emethallicin D is a natural compound that is derived from a marine bacterium called Streptomyces sp. It is a type of polyketide that has been found to possess potent biological activities. This compound is of great interest to researchers due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Emethallicin D is not fully understood. However, it is believed to work by inhibiting the synthesis of essential cellular components in bacteria, fungi, and viruses. This compound has been found to inhibit the activity of enzymes involved in the biosynthesis of cell wall components, nucleic acids, and proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. This compound has also been found to induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Emethallicin D has several advantages for lab experiments. It is a natural compound that can be easily obtained from Streptomyces sp. It has potent biological activities that make it an ideal candidate for testing in various disease models. However, this compound also has some limitations. It is a complex molecule that is difficult to synthesize, which limits its availability for testing. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Emethallicin D. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound. This will help to better understand the mechanism of action of this compound and may lead to the development of more potent analogs. Additionally, future research could focus on the development of this compound as a therapeutic agent for various diseases, including bacterial and fungal infections and cancer.
Conclusion:
This compound is a natural compound that has potent biological activities. It has been found to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has several advantages for lab experiments, including its natural origin and potent biological activities. However, it also has some limitations, including its complex structure and poor solubility in water. Future research on this compound could lead to the development of more efficient synthesis methods and the identification of molecular targets, which could lead to the development of more potent analogs. Additionally, this compound could be developed as a therapeutic agent for various diseases.

Synthesis Methods

Emethallicin D is a complex molecule that is difficult to synthesize. It is usually obtained from the fermentation broth of Streptomyces sp. However, several methods have been developed to synthesize this compound in the laboratory. One such method involves the use of chemical synthesis, which involves the assembly of the molecule from smaller building blocks. Another method involves the use of genetic engineering techniques to produce this compound in bacteria.

Scientific Research Applications

Emethallicin D has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to possess several biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains. It has also been found to have antiviral activity against several viruses, including HIV and influenza.

properties

CAS RN

126399-02-8

Molecular Formula

C34H28N2O8S3

Molecular Weight

688.8 g/mol

IUPAC Name

[(4S,5S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C34H28N2O8S3/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-47-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24?,25-,27?,28-,29+,33?,34?/m0/s1

InChI Key

PKNBNLAMHBXNTK-CQYRBGJRSA-N

Isomeric SMILES

C1C2=CC=CC(C2N3C14C(=O)N5[C@@H]6[C@H](C=COC=C6CC5(C3=O)SSS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Canonical SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

synonyms

emethallicin D

Origin of Product

United States

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